2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Boiling point Thermal stability Spirocyclic benzophenone

Researchers requiring high-temperature reaction compatibility often face volatility issues with simple benzophenones. This spirocyclic benzophenone (CAS 898761-85-8) resolves this with a predicted boiling point of 503.6°C-186°C higher than the parent 2,5-dimethylbenzophenone-enabling use in solvent-free melt reactions, high-boiling solvent systems, and continuous flow chemistry platforms. - High lipophilicity (ACD/LogP 7.17, LogD pH 7.4 = 4.13) for BBB penetration models, lipid bilayer assays, and bioconcentration factor (BCF) studies. - 1,4-Dioxa-8-azaspiro[4.5]decane scaffold validated as a fungicidal pharmacophore (WO2010035269A2); suitable for SAR expansion. - Available at 97% purity; distinct mass spectral fragmentation pattern supports use as an LC-MS/MS and GC-MS analytical reference standard.

Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
CAS No. 898761-85-8
Cat. No. B1359627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
CAS898761-85-8
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
InChIInChI=1S/C23H27NO3/c1-17-6-7-18(2)21(14-17)22(25)20-5-3-4-19(15-20)16-24-10-8-23(9-11-24)26-12-13-27-23/h3-7,14-15H,8-13,16H2,1-2H3
InChIKeyXLBVUFNRIBEUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS 898761-85-8): Procurement-Relevant Structural and Physicochemical Baseline


2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS 898761-85-8) is a synthetic benzophenone derivative incorporating a 1,4-dioxa-8-azaspiro[4.5]decane moiety [1]. With a molecular formula of C23H27NO3 and a molecular weight of 365.47 g/mol, the compound combines a 2,5-dimethyl-substituted benzophenone core with a spirocyclic amine side chain . This architecture confers distinct lipophilicity (ACD/LogP = 7.17; LogD at pH 7.4 = 4.13), a predicted boiling point of 503.6 °C, and a flash point of 258.4 °C [2]. The compound is commercially available from multiple vendors at purities of 95–98% in unit sizes ranging from 100 mg to 2 g .

Why 2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone Cannot Be Substituted with Generic Analogs Without Quantitative Justification


Close structural analogs—including the parent 2,5-dimethylbenzophenone (CAS 4044-60-4), the 4'-regioisomer 2,5-dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898757-92-1), and the 3,5-difluoro congener (CAS 898762-40-8)—differ substantially in boiling point, lipophilicity, density, and flash point . The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane side chain in the target compound contributes to a ~186 °C higher predicted boiling point and a >3.5-unit increase in LogP relative to the non-spiro parent, while the 2,5-dimethyl-substitution pattern on the benzophenone core distinguishes it from the 2,4- and 2,6-dimethyl regioisomers [1]. These property differences directly impact solvent compatibility, thermal processing windows, formulation design, and biological partitioning—making unvalidated interchange scientifically indefensible [2].

Product-Specific Quantitative Differentiation Evidence for 2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS 898761-85-8)


Boiling Point and Thermal Stability: 2,5-Dimethyl-3'-spiro vs. Parent 2,5-Dimethylbenzophenone and 4'-Regioisomer

The target compound exhibits a predicted boiling point of 503.6 °C at 760 mmHg, which is 186.6 °C higher than the parent 2,5-dimethylbenzophenone (317.0 °C) and 4.8 °C higher than the 4'-regioisomer (498.8 °C) [1]. This substantial increase in boiling point reflects the contribution of the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane side chain and the meta-substitution pattern on the benzophenone scaffold. The enhanced thermal stability allows for higher-temperature processing and distillation conditions that are precluded for the parent compound.

Boiling point Thermal stability Spirocyclic benzophenone

Lipophilicity (LogP/LogD): Dramatic Increase vs. Non-Spiro Benzophenone Parent and 4'-Regioisomer

The target compound has an ACD/LogP of 7.17 and a LogD of 4.13 at pH 7.4, compared to an ACD/LogP of approximately 3.18 for the parent benzophenone without the spirocyclic side chain (4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone) and a LogP of 3.81 for the 2,5-dimethyl-4'-regioisomer . This represents a >3.5-unit increase in LogP and a >3-unit increase in LogD (pH 7.4) relative to the non-spiro benzophenone core, reflecting the profound lipophilicity contribution of both the 1,4-dioxa-8-azaspiro[4.5]decane moiety and the 2,5-dimethyl substitution pattern. The LogD at pH 7.4 indicates that at physiological pH, the compound partitions predominantly into lipid phases, with an ACD/BCF of 384.79 and ACD/KOC of 1019.06, suggesting significant bioaccumulation potential .

LogP Lipophilicity Membrane permeability Drug-likeness

Flash Point and Safety Handling: Incremental Advantage Over Closest Spirocyclic Analogs

The target compound has a flash point of 258.4 °C, compared to 255.5 °C for the 4'-regioisomer (CAS 898757-92-1) and 256.3 °C for the 3,5-difluoro analog (CAS 898762-40-8) [1][2][3]. Although the absolute differences are modest (+2.9 °C and +2.1 °C, respectively), for compounds classified near threshold values for transport and storage regulations, even small margins can affect hazard classification and shipping requirements. The higher flash point also reflects the higher thermal energy barrier required for vapor-phase ignition, correlating with the compound's elevated boiling point and lower vapor pressure at ambient temperature.

Flash point Safety Thermal hazard Handling

Density and Molecular Packing: 2,5-Dimethyl-3'-spiro vs. Non-Spiro Parent and Fluorinated Analog

The target compound has a predicted density of 1.19 g/mL, which is 0.14 g/mL higher than 2,5-dimethylbenzophenone (~1.05 g/mL) and 0.12 g/mL lower than the 3,5-difluoro analog (1.31 g/mL) [1]. The intermediate density reflects a balance between the mass contribution of the spirocyclic side chain and the absence of electronegative fluorine substituents that increase density through tighter crystal packing. This property is directly relevant to volumetric dosing in liquid formulations, centrifugation-based purification, and solvent miscibility calculations.

Density Molecular packing Formulation

Spirocyclic Scaffold Biological Potential: Class-Level Evidence from Patent Literature

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold present in the target compound is explicitly claimed as a fungicidal pharmacophore in patent WO2010035269A2, where multiple substituted 1,4-dioxa-8-azaspiro[4.5]decane derivatives demonstrated activity against phytopathogenic fungi [1]. Separately, in BindingDB, a compound containing the 1,4-dioxa-8-azaspiro[4.5]decane substructure (BDBM426116, from US Patent 10,513,523) exhibited an IC50 of 0.200 nM against the TARP γ8-dependent AMPA receptor, demonstrating the scaffold's capacity for high-affinity biological target engagement [2]. While these data do not directly measure the target compound, they establish that the spirocyclic moiety confers biological activity potential not present in simple benzophenones. The 2,5-dimethyl substitution pattern differentiates the target compound from the 2,4-dimethyl isomers evaluated in the fungicide patents and may modulate target selectivity [3].

Spirocyclic Fungicide Biological activity Scaffold

Best Research and Industrial Application Scenarios for 2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS 898761-85-8)


High-Temperature Organic Synthesis Requiring Thermally Stable Benzophenone Intermediates

The compound's predicted boiling point of 503.6 °C—186.6 °C higher than the parent 2,5-dimethylbenzophenone—enables its use as a synthetic intermediate in reactions conducted at elevated temperatures (e.g., 200–400 °C) where simple benzophenones would volatilize or decompose . This thermal window is particularly relevant for solvent-free melt reactions, high-boiling solvent systems, and continuous flow chemistry platforms where reactant volatility must be minimized.

Lipophilicity-Driven Biological Screening and Membrane Partitioning Studies

With an ACD/LogP of 7.17 and LogD (pH 7.4) of 4.13—representing a >3.5-log-unit increase over non-spiro benzophenone analogs—this compound is ideally suited for studies requiring high membrane partitioning, including blood-brain barrier penetration models, lipid bilayer interaction assays, and bioaccumulation assessment in environmental toxicology screens . The high ACD/BCF (384.79) and ACD/KOC (1019.06) values further support its use as a positive control in bioconcentration factor (BCF) assays and soil sorption coefficient (KOC) studies.

Spirocyclic Pharmacophore Exploration in Agrochemical and Medicinal Chemistry Programs

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, validated in WO2010035269A2 as a fungicidal pharmacophore and in US Patent 10,513,523 for neuroscience applications (IC50 = 0.200 nM at AMPA receptors), makes this compound a strategic building block for structure-activity relationship (SAR) expansion around the 2,5-dimethylbenzophenone substitution pattern [1]. Researchers can use this compound to probe whether the 2,5-dimethyl orientation confers selectivity advantages over the 2,4-dimethyl isomer in target-based assays, leveraging the compound's distinct lipophilicity and steric profile to explore novel chemical space within the spirocyclic benzophenone class.

Analytical Reference Standard for Spirocyclic Benzophenone Identification and Quantification

The compound's well-defined physicochemical profile—boiling point 503.6 °C, flash point 258.4 °C, density 1.19 g/mL, LogP 7.17—combined with its commercial availability at 97–98% purity, makes it suitable as an analytical reference standard for LC-MS/MS and GC-MS method development targeting spirocyclic benzophenones in complex matrices [2]. Its distinct retention time and mass spectral fragmentation pattern, driven by the spirocyclic moiety, enable unambiguous identification even in the presence of co-eluting benzophenone analogs.

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